4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a carboxylic acid functional group attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine followed by carboxylation. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of various substituted pyrrolo[2,3-b]pyridine derivatives.
Oxidation and Reduction Reactions: Formation of alcohols, aldehydes, or ketones depending on the reaction conditions.
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects .
Comparison with Similar Compounds
- 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness: 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid stands out due to its specific substitution pattern and functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
4-bromo-1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-4-5(9(13)14)7-6(10)2-3-11-8(7)12/h2-4H,1H3,(H,13,14) |
InChI Key |
WFPHVKWBWVZHFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C=CN=C21)Br)C(=O)O |
Origin of Product |
United States |
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